molecular formula C8H6FNO4 B1326305 2-(3-Fluoro-2-nitrophenyl)acetic acid CAS No. 872141-25-8

2-(3-Fluoro-2-nitrophenyl)acetic acid

Cat. No. B1326305
Key on ui cas rn: 872141-25-8
M. Wt: 199.14 g/mol
InChI Key: ZHQHUGDDYSPNTM-UHFFFAOYSA-N
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Patent
US07317037B2

Procedure details

(3-fluoro-2-nitro-phenyl)-acetic acid (9.6 g, 48 mmol) was dissolved in acetic acid (100 mL) and hydrogenated over 10% palladium on carbon (1.3 g), at 50 psi for 24 hours. The catalyst was removed by filtration through the Celite® reagent and the solvent was evaporated. The mixture was then dissolved in ethanol (100 mL), para-toluenesulfonic acid (50 mg) was added and the mixture heated under reflux for 1 hour. The mixture was cooled, poured into water, extracted with ethyl acetate, dried (MgSO4), and evaporated. The solid was triturated with hexane/ethyl acetate (95/5) to give 7-fluoro-1,3-dihydro-indol-2-one (6 g, 83%). HRMS: calc'd for C8H6FNO, 151.0433; found (ESI, [M+H]+), 152.0515
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([N+:12]([O-])=O)=[C:4]([CH2:8][C:9](O)=[O:10])[CH:5]=[CH:6][CH:7]=1>C(O)(=O)C.[Pd]>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[NH:12][C:9](=[O:10])[CH2:8]2

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
FC=1C(=C(C=CC1)CC(=O)O)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through the Celite® reagent
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The mixture was then dissolved in ethanol (100 mL)
ADDITION
Type
ADDITION
Details
para-toluenesulfonic acid (50 mg) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid was triturated with hexane/ethyl acetate (95/5)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=C2CC(NC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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